molecular formula C21H28O6 B145489 6beta-Hydroxycortisone CAS No. 16355-28-5

6beta-Hydroxycortisone

Cat. No. B145489
CAS RN: 16355-28-5
M. Wt: 376.4 g/mol
InChI Key: BCHHPSBWEQCAPG-WTCKOWDJSA-N
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Description

6beta-Hydroxycortisone, also known as (6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is an endogenous steroid . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6beta-hydroxysteroid dehydrogenase (CYP3A4) . It is used as a biomarker of 6beta-hydroxysteroid dehydrogenase (CYP3A4) activity .


Synthesis Analysis

The synthesis of 6beta-Hydroxycortisone involves stable isotope-labeled 6beta-hydroxycortisol, 6beta-hydroxycortisone, and 6beta-hydroxytestosterone .


Molecular Structure Analysis

The molecular structure of 6beta-Hydroxycortisone is characterized by the addition of a hydroxyl group at the 6beta position of cortisol. This structural modification impacts its physicochemical properties and biological activity.


Chemical Reactions Analysis

The analysis of 6beta-Hydroxycortisone was performed within 2326 min, monitored by UV absorbance at 239 nm . The lower limits of detection of 6alpha-OHF and 6beta-OHF were 0.80 ng per injection (s/n = ca. 8), and the lower limits of quantification were 5.02 ng/ml for 6alpha-OHF and 41.08 ng/ml for 6beta-OHF, respectively .


Physical And Chemical Properties Analysis

6beta-Hydroxycortisone has a chemical formula of C21H30O6 and a molar mass of 378.46 . Its melting point is between 239-241°C . A specific and sensitive method based on high-performance liquid chromatography with ultraviolet absorbance detection (HPLC–UV) was developed for the simultaneous determination of urinary cortisol (F), cortisone (E), 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) using dexamethasone as the internal standard .

Scientific Research Applications

Biomarker of Drug Metabolism

6β-Hydroxycortisol (6β-OHF) is considered a marker of drug induction and inhibition in both humans and laboratory animals. Its specificity, however, remains under debate. Research shows that factors such as analytical techniques, intra- and inter-individual variability, and circadian rhythms can affect the urinary excretion of 6β-OHF and related compounds like cortisol and 17-hydroxycorticosteroids. It also serves to evaluate the drug-metabolising enzyme inducing or inhibiting properties of drugs when subjects act as their own controls, although it's not reliable enough to measure actual cytochrome P450 3A4 (CYP3A4) activity (Galteau & Shamsa, 2003).

Assessing Adrenocortical Activity

6β-OHF has been studied as a secretory product of human adrenals, and its secretion may be controlled by adrenocorticotrophic hormone (ACTH). Research involving isolated human adrenal cell systems from various adrenals, including nonhyperfunctioning adrenocortical adenomas and aldosterone-producing adenomas, has demonstrated that 6β-OHF is not only a hepatic metabolite but also a product of adrenal secretion (Szűcs et al., 2003).

Indicator of CYP3A4 Activity

6β-OHF in urine is often used as a non-invasive index of CYP3A activity. Studies have evaluated its correlation with other methods of assessing CYP3A activity, like midazolam clearance. However, there is a mixed result on its effectiveness as a biomarker due to high intra- and inter-individual variability (Chen et al., 2006).

Use in Epidemiological Studies

The 6β-hydroxycortisol to cortisol ratio has been used in epidemiological studies to evaluate associations between CYP3A4 activity and disease risk. For instance, a study on breast cancer risk in Shanghai showed that higher urinary 6β-OHF:cortisol ratios were associated with an increased risk of breast cancer, particularly among older women (Zheng et al., 2001).

Safety And Hazards

The safety data sheet for 6beta-Hydroxycortisone indicates that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Future Directions

The C-6beta-oxidation of cortisol (F) and cortisone (E) to 6beta-hydroxycortisol (6beta-OHF) and 6beta-hydroxycortisone (6beta-OHE) is catalyzed by CYP3A, and it is proposed that interconversions exist between F and E and 6beta-OHF and 6beta-OHE . This could be a potential area of future research.

properties

IUPAC Name

(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHPSBWEQCAPG-WTCKOWDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxycortisone

CAS RN

16355-28-5
Record name Hydroxycortisone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCORTISONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40D3IQ900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Capolongo, M Tapparo, R Merlanti, L Ravarotto… - Analytica chimica …, 2007 - Elsevier
Dexamethasone (DXM) is often illegally used as a growth promoter. To identify indirect biomarkers of illicit treatments, the urinary ratio between 6beta-hydroxycortisol (6beta-OHF) and …
Number of citations: 28 www.sciencedirect.com
X Luo, L Zheng, N Cai, Q Liu, S Yang, X He… - Journal of …, 2015 - Elsevier
The combined clearance of endogenous 6β-hydroxycortisol and 6β-hydroxycortisone is suggested biomarker for in vivo cytochrome P450 3A (CYP3A) activity. We aimed to determine …
Number of citations: 9 www.sciencedirect.com
TC Sherry - 2013 - digital.lib.washington.edu
… correlations between midazolam oral clearance and plasma 4Beta-hydroxycholesterol/cholesterol, urinary 6Beta-hydroxycortisol/cortisol ratios, and urinary 6Beta-hydroxycortisone/…
Number of citations: 4 digital.lib.washington.edu
AHJ Kim, B Kim, S Rhee, Y Lee, JS Park… - Drug Metabolism and …, 2018 - Elsevier
… Evaluation of 6beta-hydroxycortisol and 6beta-hydroxycortisone as biomarkers for cytochrome P450 3A activity: insight into their predictive value for estimating oral immunosuppressant …
Number of citations: 17 www.sciencedirect.com
F Capolongo, G Gallina, M Fidani… - Journal of Veterinary …, 2013 - Wiley Online Library
This study investigated whether a single intra‐articular administration ( IA ) of dexamethasone ( DEX ) in horses at therapeutic dosage could exert a systemic effect by influencing the …
Number of citations: 2 onlinelibrary.wiley.com
S Lee, AHJ Kim, S Yoon, J Lee, Y Lee, SC Ji… - Drug Metabolism and …, 2021 - Elsevier
Cytochrome P450 (CYP) 3A-related drug-drug interaction (DDI) studies are needed during drug development to determine clinical interaction effects. We aimed to evaluate DDI …
Number of citations: 7 www.sciencedirect.com
KH Shin, LY Ahn, MH Choi, JY Moon, J Lee, IJ Jang… - The AAPS journal, 2016 - Springer
Endogenous metabolites of cytochrome P450 (CYP3A) are useful in predicting drug-drug interactions between in vivo CYP3A inhibitors and inducers for clinical applications of CYP3A …
Number of citations: 33 link.springer.com
Y Ma, M Xin, Y Wen, H Wang, G Zhang, J Dai… - Asian Journal of …, 2021 - Elsevier
The liver is an important organ for drugs disposition, and thus how to accurately evaluate hepatic clearance is essential for proper drug dosing. However, there are many limitations in …
Number of citations: 4 www.sciencedirect.com
N Zheng, LJ Christopher, X Ma, QC Ji, A Buzescu… - Bioanalysis, 2016 - Future Science
Aim: A UHPLC-MS/MS assay was developed to quantify urinary dehydroepiandrosterone (DHEA), 7β-hydroxy-DHEA, cortisone and 6β-hydroxycortisone as potential biomarkers to …
Number of citations: 2 www.future-science.com
Y Imamura, N Murayama, N Okudaira, A Kurihara… - Pharmaceutical …, 2013 - Springer
Purpose To examine the effect of the fluoroquinolone DX-619 on CYP3A4 and urinary excretion of 6β-hydroxycortisol, an endogenous probe of hepatic CYP3A4 activity, in healthy …
Number of citations: 29 link.springer.com

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